molecular formula C26H18N4O3 B12055353 6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12055353
M. Wt: 434.4 g/mol
InChI Key: BSQMMHYJOISTDC-UHFFFAOYSA-N
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Description

6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 1,3-benzodioxole with appropriate reagents to introduce the amino and cyano groups, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

Compared to similar compounds, 6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique structural features and potential for diverse applications. Its specific arrangement of functional groups and rings contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C26H18N4O3

Molecular Weight

434.4 g/mol

IUPAC Name

6-amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C26H18N4O3/c27-14-19-22(17-11-12-20-21(13-17)32-15-31-20)23-24(16-7-3-1-4-8-16)29-30(26(23)33-25(19)28)18-9-5-2-6-10-18/h1-13,22H,15,28H2

InChI Key

BSQMMHYJOISTDC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C(=C(OC4=C3C(=NN4C5=CC=CC=C5)C6=CC=CC=C6)N)C#N

Origin of Product

United States

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